
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxy-N-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxy-N-propylbenzamide, commonly known as HMQBP, is a synthetic compound that has been widely studied for its potential therapeutic applications. HMQBP is a benzamide derivative that has been synthesized through various methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of HMQBP is not fully understood, but it has been proposed to act through various pathways such as the inhibition of cell signaling pathways, the modulation of gene expression, and the induction of apoptosis. HMQBP has also been shown to interact with various targets such as DNA, RNA, and proteins, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
HMQBP has been shown to have various biochemical and physiological effects, such as the inhibition of cell proliferation, the induction of apoptosis, the reduction of oxidative stress, and the modulation of gene expression. HMQBP has also been shown to have low toxicity and high bioavailability, which makes it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using HMQBP in lab experiments include its low toxicity, high bioavailability, and its potential as a multi-target agent. However, the limitations of using HMQBP include the lack of understanding of its mechanism of action and the need for further studies to determine its efficacy and safety in humans.
Zukünftige Richtungen
There are several future directions for HMQBP research, such as the development of novel synthetic analogs with improved pharmacological properties, the investigation of its potential as a combination therapy with other drugs, and the exploration of its therapeutic potential in other fields such as cardiovascular diseases and metabolic disorders.
Conclusion
In conclusion, HMQBP is a synthetic compound that has shown promising results in scientific research for its potential therapeutic applications in various fields. The synthesis of HMQBP involves a multi-step process, and its mechanism of action is not fully understood. HMQBP has various biochemical and physiological effects, and its advantages and limitations should be considered in lab experiments. There are several future directions for HMQBP research, and further studies are needed to determine its efficacy and safety in humans.
Synthesemethoden
The synthesis of HMQBP involves a multi-step process that includes the condensation of 2-hydroxy-7-methylquinoline with 3,5-dimethoxybenzoyl chloride, followed by the reaction with propylamine. The final product is obtained through purification and characterization techniques such as column chromatography and NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
HMQBP has been extensively studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative disorders, and infectious diseases. In cancer research, HMQBP has shown promising results as an anti-tumor agent by inhibiting the proliferation of cancer cells and inducing apoptosis. In neurodegenerative disorders, HMQBP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, HMQBP has been studied for its potential as an antiviral and antibacterial agent.
Eigenschaften
IUPAC Name |
3,5-dimethoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-5-8-25(23(27)17-11-19(28-3)13-20(12-17)29-4)14-18-10-16-7-6-15(2)9-21(16)24-22(18)26/h6-7,9-13H,5,8,14H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQCKFFDWRHODO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

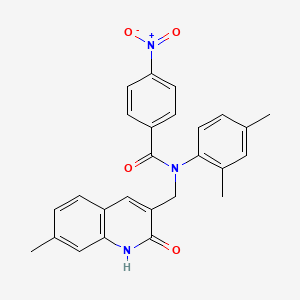
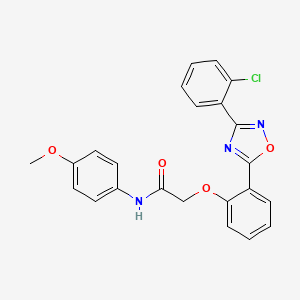
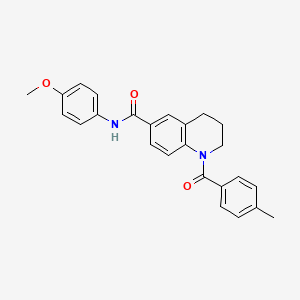
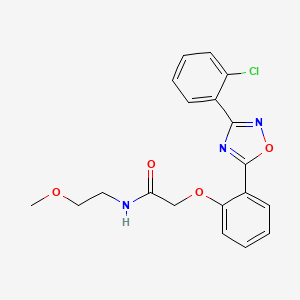
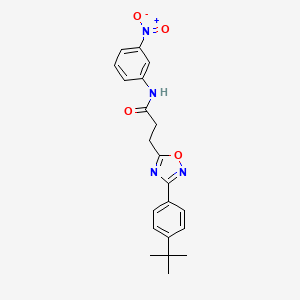
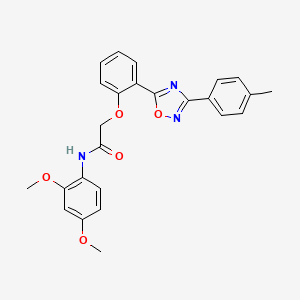
![4-chloro-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712831.png)
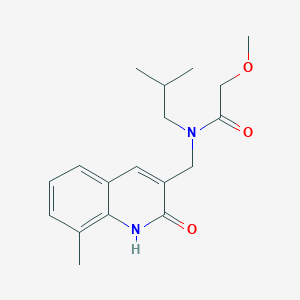
![N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B7712869.png)

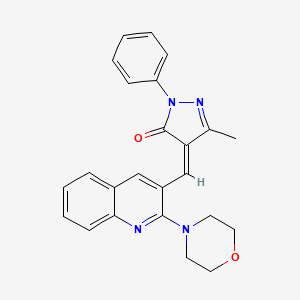

![2-chloro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712903.png)
